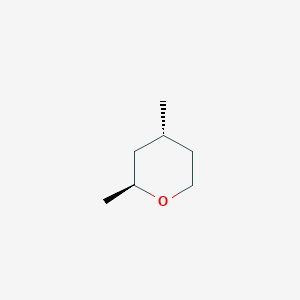![molecular formula C9H13LiO2 B14480567 Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- CAS No. 67654-73-3](/img/structure/B14480567.png)
Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- is a complex organic compound that features a lithium atom bonded to a butynyl group, which is further substituted with a tetrahydro-2H-pyran-2-yloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- typically involves the reaction of a lithium acetylide with a tetrahydro-2H-pyran-2-yloxy-substituted alkyne. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium acetylide from reacting with moisture or oxygen. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include rigorous control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents. Additionally, industrial methods may incorporate continuous flow reactors to enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The tetrahydro-2H-pyran-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学研究应用
Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be employed in the study of biochemical pathways and enzyme mechanisms.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- exerts its effects involves interactions with various molecular targets and pathways. The lithium atom can participate in ionic interactions, while the butynyl and tetrahydro-2H-pyran-2-yloxy groups can engage in covalent bonding and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler compound with a six-membered ring containing one oxygen atom.
Butynyl Lithium: A compound with a lithium atom bonded to a butynyl group, lacking the tetrahydro-2H-pyran-2-yloxy substitution.
Lithium Acetylide: A compound with a lithium atom bonded to an acetylide group.
Uniqueness
Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- is unique due to the presence of both a lithium atom and a tetrahydro-2H-pyran-2-yloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
lithium;2-but-3-ynoxyoxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O2.Li/c1-2-3-7-10-9-6-4-5-8-11-9;/h9H,3-8H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANIAHLUXRXSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[C-]#CCCOC1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13LiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452479 |
Source


|
| Record name | Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67654-73-3 |
Source


|
| Record name | Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
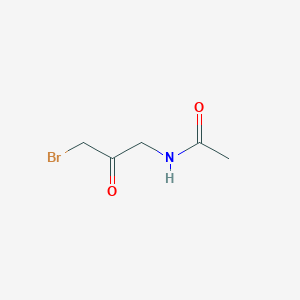
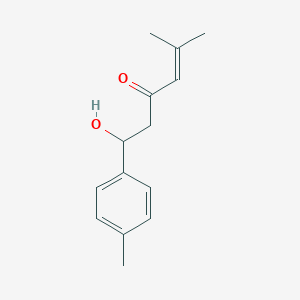
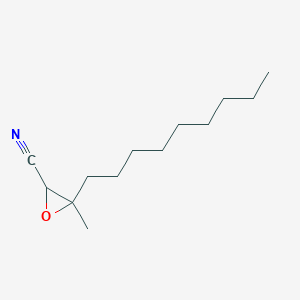
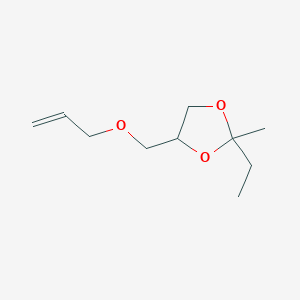


![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)

![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
